Ilaprazole sodium

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of sodium ilaprazole involves the synthesis of ilaprazole followed by its conversion to the sodium salt form. One method involves dissolving ilaprazole in isopropanol to create a saturated solution, which is then subjected to liquid-liquid diffusion with an aqueous sodium hydroxide solution to yield sodium ilaprazole crystals . Another method involves dissolving ilaprazole sodium in alkaline isopropanol, filtering, and then slowly lowering the temperature to crystallize the sodium salt .

Industrial Production Methods: Industrial production of sodium ilaprazole focuses on optimizing yield and purity. The process typically involves the use of solvents like isopropanol and reagents such as sodium hydroxide under controlled temperature and pH conditions to ensure high purity and low impurity content .

Analyse Des Réactions Chimiques

Types of Reactions: Ilaprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using hydrogen peroxide in the presence of copper hydroxyphosphate to form sulfoxides .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and copper hydroxyphosphate.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Reagents such as alkyl halides for alkylation reactions.

Major Products: The major products formed from these reactions include sulfoxides and other derivatives that retain the core benzimidazole structure .

Applications De Recherche Scientifique

Treatment of Peptic Ulcers

Ilaprazole sodium has been extensively studied for its role in treating peptic ulcers, particularly in high-risk patients. A controlled study demonstrated that intermittent intravenous infusion of this compound was as effective as continuous high-dose esomeprazole in preventing rebleeding after endoscopic hemostasis in patients with peptic ulcer bleeding . This suggests that this compound could be a viable alternative to traditional therapies, offering similar efficacy with potentially lower dosages.

Management of Gastroesophageal Reflux Disease (GERD)

A prospective study evaluated the effects of ilaprazole on patients with GERD who did not have reflux esophagitis. The study found significant improvements in symptoms after treatment with ilaprazole, indicating its effectiveness in managing GERD symptoms . The study utilized both subjective assessments and objective measures such as pH monitoring to evaluate treatment outcomes.

Comparative Efficacy Studies

This compound has been compared with other PPIs to assess its relative efficacy. In one study, this compound was shown to outperform its sodium salt form regarding absorption stability across various intestinal segments, which may enhance its therapeutic effectiveness .

Pharmacodynamics and Mechanism of Action

This compound operates by forming a sulphenamide that binds to the H+/K+ ATPase enzyme, effectively inhibiting gastric acid secretion. Studies indicate that ilaprazole provides a longer duration of action compared to other PPIs, maintaining gastric pH levels for up to 24 hours post-administration . This extended action could lead to better symptom control and healing rates for patients suffering from acid-related disorders.

Safety Profile

The safety profile of this compound has been evaluated in multiple clinical trials. Adverse reactions were reported at similar rates compared to other PPIs, and no serious adverse events were noted in studies involving high-risk patients . The low incidence of side effects makes this compound a favorable option for long-term management of gastric disorders.

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

Comparison: Ilaprazole sodium is unique among proton pump inhibitors due to its potent anti-acid action and its metabolism, which is independent of the CYP2C19 enzyme . This makes it particularly effective in individuals who are poor metabolizers of other PPIs. Additionally, sodium ilaprazole has been shown to have a more prolonged effect on acid suppression compared to omeprazole and other similar compounds .

Activité Biologique

Ilaprazole sodium is a novel proton pump inhibitor (PPI) that has garnered attention due to its potent biological activity, particularly in the treatment of gastric acid-related disorders. This article delves into its biological mechanisms, efficacy, safety profiles, and metabolic pathways based on recent studies and clinical trials.

Ilaprazole functions primarily by inhibiting the H/K-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. Its mechanism is similar to other PPIs but is noted for its enhanced potency and longer duration of action. In a comparative study, ilaprazole demonstrated a significantly lower effective dose (ED50) than omeprazole in a surgically-induced reflux esophagitis model, indicating its superior acid suppression capabilities .

Metabolic Pathways

Recent research has identified multiple metabolites of ilaprazole through liquid chromatography-mass spectrometry (LC-MS). Twelve metabolites were detected in rat plasma, including six novel compounds with potential biological activity. Notably, these metabolites exhibited the ability to inhibit H/K-ATPase activity, suggesting that they may contribute to the overall pharmacological effects of ilaprazole .

Table 1: Identified Metabolites of Ilaprazole

| Metabolite | Structure | Activity |

|---|---|---|

| M1 | CHNOS | H/K-ATPase inhibition |

| M3 | CHNOS | H/K-ATPase inhibition |

| M7 | Hydroxylated variant | Potential bioactivity |

| M8 | Hydroxylated variant | Potential bioactivity |

| M9 | Oxidative variant | Potential bioactivity |

Clinical Efficacy

Ilaprazole has been evaluated in various clinical settings, demonstrating significant efficacy in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. A meta-analysis indicated that ilaprazole provided comparable or superior healing rates for duodenal ulcers when compared to other PPIs like omeprazole .

Case Study: Efficacy in Peptic Ulcer Bleeding

A multi-center randomized controlled trial assessed the efficacy and safety of intermittent intravenous infusion of this compound compared to continuous infusion of esomeprazole sodium in patients with high-risk peptic ulcer bleeding. The study included 151 patients and found that both treatments had similar efficacy in preventing rebleeding, with fewer adverse reactions reported for ilaprazole .

Safety Profile

The safety profile of ilaprazole appears favorable when compared to traditional PPIs. In clinical trials, adverse effects were reported at rates comparable to those seen with esomeprazole. Most adverse reactions were mild and resolved spontaneously without intervention .

Table 2: Adverse Effects Comparison

| Treatment | Rate of Adverse Effects |

|---|---|

| Ilaprazole (Intermittent Infusion) | 6.8% |

| Esomeprazole (Continuous Infusion) | 7.9% |

Propriétés

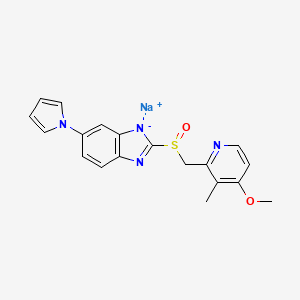

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-50-0 | |

| Record name | Ilaprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.